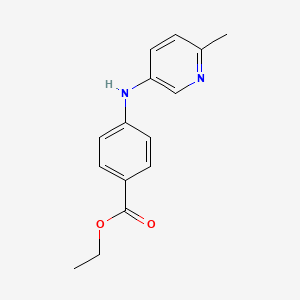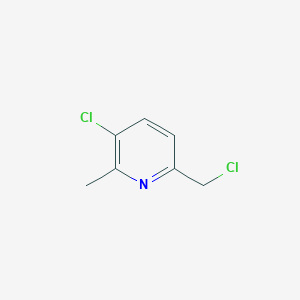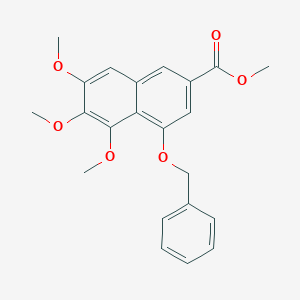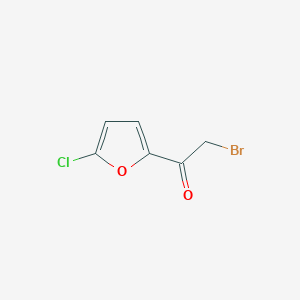
2-Bromo-1-(5-chlorofuran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(5-chlorofuran-2-yl)ethanone is an organic compound with the molecular formula C6H4BrClO2 and a molecular weight of 223.45 g/mol . This compound is characterized by the presence of a bromine atom, a chlorine atom, and a furan ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-chlorofuran-2-yl)ethanone typically involves the bromination of 1-(5-chlorofuran-2-yl)ethanone. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-chlorofuran-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-(5-chlorofuran-2-yl)ethanol.
Oxidation: Formation of furan-2,5-dione derivatives.
Scientific Research Applications
2-Bromo-1-(5-chlorofuran-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-chlorofuran-2-yl)ethanone involves its interaction with biological macromolecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . The furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
- 1-(5-Bromo-1-benzofuran-2-yl)ethanone
- 2-Bromo-1-(pyridin-2-yl)ethanone
Uniqueness
2-Bromo-1-(5-chlorofuran-2-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on a furan ring, which imparts distinct reactivity and biological activity compared to its analogs . The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H4BrClO2 |
|---|---|
Molecular Weight |
223.45 g/mol |
IUPAC Name |
2-bromo-1-(5-chlorofuran-2-yl)ethanone |
InChI |
InChI=1S/C6H4BrClO2/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 |
InChI Key |
WRWIYQQAGSIOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Cl)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)
![5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13936391.png)
![2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13936399.png)
![Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936406.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone](/img/structure/B13936409.png)
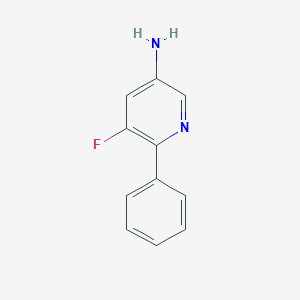
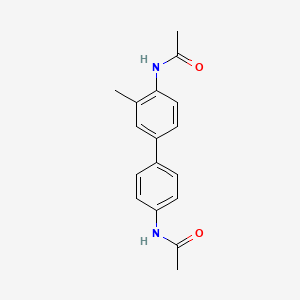
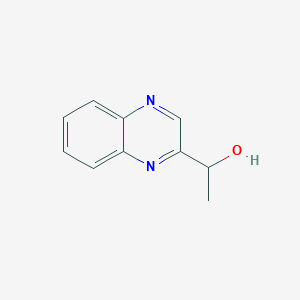


![Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936455.png)
